Propanamide, 3-methoxy-N,N-dimethyl-: A Technical Guide to Synthesis, Properties, and Applications
Propanamide, 3-methoxy-N,N-dimethyl-: A Technical Guide to Synthesis, Properties, and Applications
Introduction: A Modern Solution to a Classic Solvent Problem
In the landscape of chemical synthesis and materials science, the choice of solvent is paramount, dictating reaction kinetics, solubility, and ultimately, the safety and environmental impact of a process. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) have been the industry standard for challenging applications, particularly in the synthesis of high-performance polymers. However, mounting regulatory pressure and health concerns, specifically regarding reproductive toxicity, have catalyzed the search for safer, effective alternatives.[1][2]
Propanamide, 3-methoxy-N,N-dimethyl- (CAS: 53185-52-7), hereafter referred to as MDP, has emerged as a formidable contender in this new generation of solvents.[3] Structurally, it is a tertiary amide featuring an ether linkage, a unique combination that imparts a highly amphiphilic character.[4][5] This allows it to dissolve a wide array of substances, from polar monomers to notoriously insoluble polymers like polyamides (PA) and polyimides (PI).[2][6] Crucially, toxicological studies have indicated that MDP does not exhibit the reproductive toxicity associated with its predecessors, positioning it as a green-by-design alternative for researchers and drug development professionals.[6] This guide provides an in-depth technical overview of its synthesis, physicochemical properties, characterization, and key applications.
Physicochemical and Spectroscopic Properties
The utility of MDP is rooted in its distinct molecular structure and resulting physical properties. As a tertiary amide, it lacks a proton on the nitrogen atom, meaning it can act as a hydrogen bond acceptor but not a donor. The presence of both a polar amide group and a flexible ether linkage contributes to its excellent solvency.[4]
Key Physicochemical Data
A summary of essential quantitative data for MDP is presented below. These properties are critical for process design, safety assessments, and predicting its behavior in various chemical systems.
| Property | Value | Source(s) |
| CAS Number | 53185-52-7 | [7][8][9] |
| Molecular Formula | C₆H₁₃NO₂ | [4][7][10] |
| Molecular Weight | 131.17 g/mol | [7][9] |
| Appearance | Colorless to almost colorless clear liquid | [8][10] |
| Boiling Point | 215 °C (at 98.3 kPa) | [6] |
| Flash Point | 99 °C (Closed-cup) | [6] |
| Density (Specific Gravity) | ~1.00 g/cm³ (at 20 °C) | [8] |
| Freezing Point | < -80 °C | [6] |
| Water Solubility | 500 g/L (at 21.5 °C) | [6] |
| Purity (Typical) | >98.0% (GC) | [8][10] |
Structural Characterization and Quality Control
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Key predicted signals would include:
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A singlet for the six protons of the two N-methyl groups (-N(CH₃)₂).
-
A singlet for the three protons of the methoxy group (-OCH₃).
-
Two distinct triplets for the two methylene groups (-CH₂CH₂-), showing coupling to each other.
-
-
¹³C NMR: The carbon spectrum would confirm the presence of six distinct carbon environments, including the characteristic carbonyl (C=O) signal in the downfield region (~170 ppm) and signals for the N-methyl, O-methyl, and two methylene carbons. Purity is assessed by the absence of signals from residual starting materials or byproducts.
-
-
Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of the key functional groups. The most prominent absorption band would be the strong C=O (amide I) stretch, typically appearing around 1630-1680 cm⁻¹.[11] The absence of N-H stretches (around 3100-3500 cm⁻¹) confirms its tertiary amide structure. C-O-C stretching from the ether linkage would be expected in the 1070-1150 cm⁻¹ region.[12]
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z = 131. Common fragmentation patterns would likely involve the loss of methoxy or dimethylamino groups.
Synthesis of Propanamide, 3-methoxy-N,N-dimethyl-
The most economically viable and widely cited industrial synthesis of MDP is a three-step process starting from inexpensive acrylonitrile.[13] This pathway avoids the use of high-boiling-point solvents like diethylene glycol that are difficult to recover and recycle.
Figure 1: Three-step synthesis workflow for MDP.
Representative Laboratory-Scale Synthesis Protocol
The following protocol is a representative procedure derived from patent literature and established chemical principles.[13] Disclaimer: This protocol should be considered a starting point; optimization of reaction times, temperatures, and purification methods is necessary for laboratory implementation. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3-Methoxypropionitrile
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To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add anhydrous methanol.
-
Catalytically add a metal alkoxide (e.g., sodium methoxide).
-
Cool the mixture and slowly add acrylonitrile via the addition funnel, maintaining a low reaction temperature to control the exothermic Michael addition.
-
After the addition is complete, allow the reaction to proceed to completion (monitor by GC).
-
Neutralize the catalyst with a suitable acid.
-
Recover unreacted methanol by distillation.
-
The remaining crude product, 3-methoxypropionitrile, can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of 3-Methoxypropionic Acid
-
Charge a reactor with the 3-methoxypropionitrile from Step 1.
-
Add water and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Heat the mixture to 80-120 °C to drive the hydrolysis of the nitrile to a carboxylic acid. The reaction progress can be monitored by the cessation of ammonia evolution or by analytical methods like HPLC.
-
Upon completion, cool the reaction mixture. The product, 3-methoxypropionic acid, may be isolated through appropriate work-up procedures such as extraction or crystallization, followed by filtration.
Step 3: Synthesis of Propanamide, 3-methoxy-N,N-dimethyl- (MDP)
-
In a closed, pressure-rated reactor, charge the 3-methoxypropionic acid from Step 2.
-
Introduce dimethylamine (can be added as a solution or condensed gas). An excess of dimethylamine may be used to drive the reaction.
-
Seal the reactor and heat the mixture to a temperature range of 80-150 °C. The reaction generates water as a byproduct, and the closed system allows for the necessary pressure (0.1-10.0 MPa) to facilitate the amidation.[13]
-
Maintain the temperature until the reaction is complete (monitor by GC or HPLC).
-
Cool the reactor, vent any excess pressure, and recover the crude MDP.
-
Purification is achieved via filtration to remove any solid byproducts, followed by fractional distillation under reduced pressure to yield the final high-purity product.[13]
Applications in Research and Development
The primary driver for the adoption of MDP is its role as a high-performance, safer alternative to NMP and DMF. Its unique solvency makes it particularly well-suited for the synthesis and processing of advanced polymers.[2]
Solvent for High-Performance Polymer Synthesis
Polyamide-imides (PAI) and polyimides (PI) are known for their exceptional thermal stability and mechanical strength, but their rigid backbones make them difficult to dissolve.[5] MDP has proven to be an excellent solvent for the polymerization and casting of these materials.[1][6]
Figure 2: Logical relationship of MDP properties and applications.
Experimental Protocol: Preparation of a Polyamide-Imide (PAI) Resin Solution
The following protocol is adapted from patent literature describing the use of MDP as a co-solvent in PAI synthesis.[1]
-
Solvent Preparation: Prepare a solvent mixture by charging a 500 mL round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet with 149.5g of N-formylmorpholine (NFM) and 64.05g of MDP.
-
Monomer Addition: While stirring, add 79.35g of methylene diphenyl diisocyanate (MDI) followed by 61.26g of trimellitic anhydride (TMA) to the solvent mixture.
-
Initial Reaction: Heat the reaction mixture to 90 °C and hold for 2 hours.
-
Polymerization: Increase the temperature to 160 °C and maintain for 8 hours to drive the polymerization reaction.
-
Dilution and Cool-Down: After 8 hours, remove the heat source. Allow the solution to cool to approximately 90 °C.
-
Final Formulation: Add a pre-determined amount of an NFM:MDP solvent mixture to dilute the PAI resin to the desired viscosity. Stir for an additional hour before allowing the solution to cool to room temperature for storage.
Potential Role in Pharmaceutical and Agrochemical Synthesis
While less documented than its polymer applications, MDP's properties suggest its utility as a process solvent in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4] Its ability to dissolve a wide range of organic molecules, coupled with its high boiling point, makes it suitable for reactions requiring elevated temperatures. Its enhanced safety profile is particularly advantageous in pharmaceutical manufacturing, where worker safety and regulatory compliance are paramount. It may serve as a replacement for DMF in applications such as peptide synthesis or nucleophilic substitution reactions, although specific case studies are not yet prevalent in public literature.[14]
Safety, Handling, and Regulatory Overview
While MDP is positioned as a safer alternative to NMP and DMF, it is not without hazards and must be handled with appropriate care.
GHS Hazard Identification
According to aggregated GHS data provided to the European Chemicals Agency (ECHA), MDP is classified with the following primary hazards:[7][15]
-
H319: Causes serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child.
-
H373: May cause damage to organs through prolonged or repeated exposure.
The signal word is "Warning".[15] It is crucial to note that while it carries a warning for reproductive toxicity (H361), this is a less severe classification than the known reproductive toxicity of NMP and DMF. An OECD 414 toxicity study cited by a manufacturer found no reproductive toxicity.[6]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing is required.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.[15]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Propanamide, 3-methoxy-N,N-dimethyl- represents a significant advancement in solvent technology. It successfully balances high-performance solvency, comparable to that of NMP and DMF, with a substantially improved safety and environmental profile. Its proven efficacy in dissolving and processing challenging high-performance polymers makes it an indispensable tool for materials scientists. As regulatory restrictions on traditional solvents continue to tighten, the adoption of MDP in polymer science, coatings, inks, and potentially pharmaceutical synthesis is expected to grow. Future research will likely focus on expanding its application scope, generating more public data on its performance in API synthesis, and further elucidating its toxicological profile to solidify its position as a truly green and sustainable solvent.
References
- 1. WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. European Coatings Show [digital.european-coatings-show.com]
- 4. CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide [cymitquimica.com]
- 5. specialistprinting.com [specialistprinting.com]
- 6. KJCMPA®-100ï¼3-methoxy-N,N-dimethylpropanamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 7. Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
- 9. chemscene.com [chemscene.com]
- 10. 3-Methoxy-N,N-dimethylpropanamide | CymitQuimica [cymitquimica.com]
- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
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